Terbufos-oxon

Overview

Description

Terbufos-oxon is an organophosphorus compound known for its application as a systemic insecticide and nematocide. It is primarily used in agricultural settings to control pests and protect crops. The compound is recognized for its effectiveness in targeting a wide range of insects and nematodes, making it a valuable tool in pest management.

Mechanism of Action

Target of Action

Terbufos-oxon, also known as Terbufos, is an organophosphate insecticide and nematicide . Its primary target is acetylcholinesterase (AChE) , an essential enzyme in the nervous system of many organisms, including humans . AChE plays a crucial role in nerve signal transmission by breaking down the neurotransmitter acetylcholine, thereby terminating the signal transmission at the synapses .

Mode of Action

This compound acts as a cholinesterase inhibitor . It inactivates AChE by phosphorylating the hydroxyl group of serine present at the active site of the enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synapses. The excess acetylcholine continues to transmit nerve signals, causing overstimulation of the muscles and glands, which can lead to a variety of symptoms and potentially death .

Biochemical Pathways

The biochemical pathway of this compound involves a series of enzymatic reactions, including hydrolysis, oxidation, alkylation, and dealkylation . The compound undergoes sulfoxidation and desulfuration, followed by hydrolysis of the thiolophosphorus bond . This is then followed by enzymatic S-methylation and additional S-oxidation . These transformations result in the formation of various metabolites, some of which may also exhibit toxicity .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is rapidly absorbed and distributed throughout the body . It undergoes metabolic transformations (as described above) in the liver and other tissues, leading to the formation of various metabolites . The compound and its metabolites are primarily excreted in the urine .

Result of Action

The inhibition of AChE by this compound leads to an overstimulation of the nervous system. This can result in a range of symptoms, including muscle weakness, blurred vision, sweating, headache, and nausea. In severe cases, it can cause seizures, loss of consciousness, and even death . The compound is highly toxic to mammals, with a high acute toxicity reported .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its toxicity can be enhanced when co-applied with other pesticides, such as atrazine . Additionally, its persistence and bioavailability in the environment can be affected by factors such as soil type, temperature, and moisture . It’s also worth noting that this compound is slightly mobile in the environment and can contaminate water bodies, posing a risk to aquatic organisms .

Biochemical Analysis

Biochemical Properties

Terbufos-oxon plays a significant role in biochemical reactions by inhibiting acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve signal transmission. This compound interacts with the active site of acetylcholinesterase, specifically binding to the serine residue, which is essential for the enzyme’s catalytic activity . This binding results in the phosphorylation of the serine hydroxyl group, rendering the enzyme inactive .

Cellular Effects

This compound affects various cell types and cellular processes. It disrupts normal cell function by inhibiting acetylcholinesterase, leading to excessive accumulation of acetylcholine. This accumulation affects cell signaling pathways, particularly those involved in neurotransmission . Additionally, this compound influences gene expression and cellular metabolism by altering the activity of enzymes and proteins involved in these processes . The compound’s impact on cell signaling pathways can lead to neurotoxicity and other adverse cellular effects .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of acetylcholinesterase through phosphorylation of the enzyme’s active site serine residue . This inhibition prevents the breakdown of acetylcholine, leading to its accumulation and continuous stimulation of nerve cells . The binding interaction between this compound and acetylcholinesterase is highly specific, targeting the enzyme’s active site and forming a stable phosphorylated complex . This mechanism of action is characteristic of organophosphates and underlies their neurotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Studies have shown that this compound can degrade over time, leading to a decrease in its inhibitory effects on acetylcholinesterase . Long-term exposure to this compound in vitro and in vivo has been associated with persistent neurotoxic effects, including alterations in cellular function and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild neurotoxic effects, while higher doses can lead to severe toxicity and even death . Threshold effects have been observed, with certain dosages required to elicit specific toxic responses . High doses of this compound can result in significant inhibition of acetylcholinesterase, leading to pronounced neurotoxic symptoms such as convulsions and respiratory failure .

Metabolic Pathways

This compound is involved in several metabolic pathways, including sulfoxidation, desulfuration, and hydrolysis . These pathways involve enzymes such as cytochrome P450 and esterases, which facilitate the conversion of this compound to its metabolites . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity and the presence of cofactors . Understanding these pathways is crucial for assessing the compound’s toxicity and environmental impact .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can affect its activity and toxicity . Studies have shown that this compound can accumulate in the liver, kidneys, and brain, where it exerts its neurotoxic effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . The compound’s activity and function can be influenced by its localization within these compartments . Targeting signals and post-translational modifications may direct this compound to specific subcellular locations, affecting its interactions with biomolecules and its overall toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Terbufos-oxon involves the reaction of specific organophosphorus intermediates under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:

Formation of the Organophosphorus Intermediate: This step involves the reaction of a suitable phosphorus-containing compound with other reagents to form the desired intermediate.

Introduction of Functional Groups: The intermediate is then reacted with various functional groups to achieve the final structure of this compound.

Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and efficiency. The process involves:

Batch or Continuous Reactors: Depending on the scale, either batch or continuous reactors are used to carry out the synthesis.

Temperature and Pressure Control: Precise control of temperature and pressure is maintained to ensure optimal reaction conditions.

Purification and Quality Control: The final product undergoes rigorous purification and quality control checks to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Terbufos-oxon undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound back to its parent organophosphorus compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride are used for reduction reactions.

Solvents: Reactions are typically carried out in solvents like dichloromethane or ethanol.

Major Products:

Sulfoxides and Sulfones: Oxidation of this compound leads to the formation of sulfoxides and sulfones.

Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.

Scientific Research Applications

Terbufos-oxon has a wide range of applications in scientific research, including:

Chemistry: It is used as a model compound to study organophosphorus chemistry and reaction mechanisms.

Biology: this compound is used in studies related to pest control and the impact of pesticides on biological systems.

Medicine: Research is conducted to understand the toxicological effects of this compound and its potential therapeutic applications.

Industry: The compound is used in the development of new pesticides and pest management strategies.

Comparison with Similar Compounds

Terbufos: Another organophosphorus insecticide with similar applications.

Chlorpyrifos: A widely used organophosphorus pesticide.

Diazinon: An organophosphorus compound used as an insecticide.

Comparison:

Terbufos-oxon vs. Terbufos: Both compounds inhibit acetylcholinesterase, but this compound may have different metabolic pathways and degradation products.

This compound vs. Chlorpyrifos: While both are effective insecticides, Chlorpyrifos has a broader spectrum of activity and different environmental persistence.

This compound vs. Diazinon: Diazinon is known for its rapid action, whereas this compound may have a longer residual effect.

This compound stands out due to its specific application in nematode control and its unique chemical structure, which may offer advantages in certain pest management scenarios.

Biological Activity

Terbufos-oxon is a significant metabolite of terbufos, an organophosphorus compound used primarily as a systemic insecticide and nematocide. Understanding its biological activity is crucial for assessing its toxicity, environmental impact, and potential health risks.

This compound is produced through the metabolic activation of terbufos. The metabolic pathway typically involves sulfoxidation and desulfuration, leading to the formation of various metabolites, including this compound. This transformation enhances the compound's toxicity, particularly through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.

Table 1: Key Metabolites of Terbufos

| Metabolite | Chemical Structure | Toxicity (LD50) |

|---|---|---|

| Terbufos | C9H21O4PS2 | 1.4 - 9.2 mg/kg bw |

| This compound | C9H21O5PS2 | Highly toxic |

| Terbufos Sulfoxide | C9H21O4PS | 3.4 mg/kg bw |

| Terbufos Sulfone | C9H21O5PS2 | 14 mg/kg bw |

Acute Toxicity

This compound exhibits very high acute toxicity , with LD50 values indicating significant risk upon exposure. In studies involving various routes of administration (oral, dermal, inhalation), it has been shown to cause cholinergic toxicity, characterized by symptoms such as salivation, miosis, and respiratory distress.

- Oral Toxicity : The acute oral LD50 for terbufos ranges from 1.4 to 9.2 mg/kg in rodents and dogs.

- Dermal Toxicity : A single application of undiluted terbufos can be lethal at doses as low as 1 mg/kg in rabbits.

- Inhalation Toxicity : LC50 values range from 0.0012 to 0.0061 mg/l in rats.

Chronic Effects

Long-term exposure studies reveal that repeated doses of terbufos lead to significant inhibition of brain AChE activity, with NOAELs (No Observed Adverse Effect Levels) established at various levels depending on the study design:

- Dogs : NOAEL of 0.060 mg/kg bw per day based on AChE inhibition.

- Rats : NOAEL of 1 ppm (0.055 mg/kg bw per day) with no significant systemic effects observed over a year.

Genotoxicity and Carcinogenicity

Research indicates that this compound is unlikely to pose a genotoxic risk to humans based on a comprehensive evaluation of in vitro and in vivo tests. Furthermore, studies have concluded that terbufos does not exhibit carcinogenic properties in long-term studies conducted in mice and rats.

Environmental Impact

This compound is moderately mobile in soil and can degrade into less toxic metabolites under certain conditions. However, its presence in the environment raises concerns due to its potential impact on non-target organisms:

- Ecotoxicological Assessments : While terbufos is highly toxic to aquatic life, studies suggest that its oxons are orders of magnitude less toxic than the parent compound when evaluated against fish and invertebrates.

Case Studies and Research Findings

- Case Study on Cholinergic Symptoms : In a study involving exposure to this compound, subjects exhibited classic cholinergic symptoms shortly after exposure, emphasizing the need for careful handling and regulation.

- Environmental Fate Studies : Research conducted by the EPA highlighted that while terbufos degrades into several metabolites, the oxons formed are less concerning due to their comparatively lower toxicity profiles.

- Dietary Exposure Analysis : A recent epidemiological study assessed the relationship between dietary fatty acid intake and prostate cancer risk among individuals exposed to terbufos, indicating potential interactions that merit further investigation.

Properties

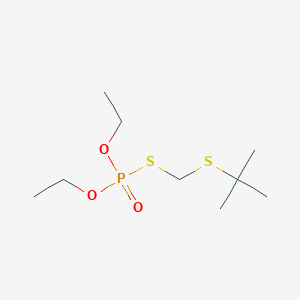

IUPAC Name |

2-(diethoxyphosphorylsulfanylmethylsulfanyl)-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O3PS2/c1-6-11-13(10,12-7-2)15-8-14-9(3,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQPHYVGZGUIJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)SCSC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0037601 | |

| Record name | Terbufos oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56070-14-5 | |

| Record name | Terbufos oxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0037601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbufos oxon | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E86XA5KD67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.